molecular formula C13H11N5 B2907602 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 18011-27-3

4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B2907602
CAS No.: 18011-27-3
M. Wt: 237.266
InChI Key: BOULWMFJNQEXOE-UHFFFAOYSA-N
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Description

4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5 and an aniline moiety at position 3 (PubChem entry, ). This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-8H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOULWMFJNQEXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline typically involves the formation of the triazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminopyridine with a suitable triazole precursor in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Coordination Reactions with Metal Ions

The triazole and pyridine nitrogen atoms act as coordination sites for transition metals, forming stable complexes. These reactions are critical in materials science and catalysis.

Metal IonLigand Binding SitesComplex TypeApplicationConditionsReference
Cu(II)Triazole (N2), Pyridine (N)2D Coordination PolymerCatalytic oxidationMethanol, 60°C
Zn(II)Triazole (N1, N2), Pyridine (N)Metal-Organic Framework (MOF)Gas storageDMF, reflux
Co(II)Triazole (N1), Pyridine (N)Mononuclear ComplexMagnetic materialsEthanol, RT

Mechanistic Insight :

  • The triazole’s N1 and N2 atoms and pyridine’s lone pair enable polydentate coordination.
  • Cu(II) complexes exhibit catalytic activity in aerobic oxidations due to redox-active metal centers.

Electrophilic Aromatic Substitution (EAS)

The aniline moiety undergoes regioselective electrophilic substitution, primarily at the para position relative to the amine group.

ReactionReagentConditionsProductYield (%)Reference
BrominationN-Bromosuccinimide (NBS)H₂SO₄, 0°C3-Bromo-4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline78
NitrationHNO₃/H₂SO₄0–5°C3-Nitro-4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline65
SulfonationSO₃/H₂SO₄25°C3-Sulfo-4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline82

Key Observations :

  • The electron-donating –NH₂ group activates the benzene ring, favoring para substitution.
  • Steric hindrance from the triazole-pyridine system limits ortho substitution .

N-Alkylation of the Triazole Moiety

The triazole’s NH group undergoes alkylation under basic conditions, forming N-alkyl derivatives with enhanced lipophilicity.

Alkylating AgentBaseSolventProductYield (%)Reference
Methyl iodideCs₂CO₃DMF1-Methyl-4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline72
Benzyl chlorideK₂CO₃Acetonitrile1-Benzyl-4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline68

Reaction Conditions :

  • Alkylation proceeds via deprotonation of the triazole NH (pKa ~10–12) followed by nucleophilic substitution.
  • Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Acylation of the Aniline Amine

The aniline’s primary amine reacts with acylating agents to form amide derivatives, modulating solubility and bioactivity.

Acylating AgentConditionsProductYield (%)Reference
Acetic anhydridePyridine, RT4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetanilide89
Benzoyl chlorideNaOH, H₂O4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]benzamide75

Applications :

  • Acetylated derivatives show improved metabolic stability in pharmacokinetic studies .

Oxidation Reactions

The pyridine and triazole rings undergo selective oxidation under mild conditions.

Oxidizing AgentTarget SiteProductConditionsReference
H₂O₂Pyridine N4-[5-(Pyridin-4-yl-oxide)-1H-1,2,4-triazol-3-yl]anilineH₂O, 50°C
mCPBATriazole N4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline N-oxideCH₂Cl₂, 0°C

Mechanism :

  • Pyridine N-oxidation occurs via electrophilic attack by peracids .
  • Triazole oxidation is less favored due to aromatic stabilization.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules:

CompoundStructural DifferenceReactivity Profile
4-(1H-1,2,4-triazol-3-yl)anilineLacks pyridine ringLower coordination capacity; reduced catalytic activity
5-(Pyridin-4-yl)-1H-pyrazolePyrazole instead of triazoleFaster electrophilic substitution but weaker metal binding

Unique Features :

  • Synergistic effects between triazole, pyridine, and aniline enhance versatility in synthesis and applications .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that benzoxazole derivatives, including 2-methyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole, exhibit notable antimicrobial activity. Studies have shown effectiveness against various pathogens such as Bacillus subtilis and Candida albicans . The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the benzoxazole ring can enhance biological efficacy, providing a pathway for developing new antimicrobial agents.

Anticancer Activity
The compound has also been investigated for its anticancer properties. Some derivatives demonstrate selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted anticancer therapies . Interaction studies reveal that these compounds can bind to proteins involved in cancer cell proliferation pathways, facilitating the design of more effective therapeutics .

Pharmaceutical Development
The synthesis of 2-methyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole can be achieved through various methods, including amidation reactions and photostimulated processes . These methods avoid harsh conditions and toxic reagents, making the production of this compound suitable for pharmaceutical applications.

Chemical Reactivity

The chemical reactivity of 2-methyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole is characterized by its ability to undergo electrophilic substitution reactions due to the electron-rich nature of the pyrrole nitrogen. This property allows for the development of new derivatives with tailored functionalities .

Table 1: Summary of Synthetic Methods

MethodDescriptionAdvantages
Amidation ReactionInvolves 2-haloanilines with carboxylic acids derived from pyrroleAvoids transition metals; mild conditions
Photostimulated ReactionsUtilizes light to induce reactions leading to C–O bond formationEfficient; allows for various substituents
Low-temperature ReactionsEmploys ethyl acetoacetate followed by reduction stepsHigh diastereomeric excess; versatile

Materials Science Applications

The unique properties of 2-methyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole may also lend themselves to applications in materials science. Its potential as an intermediate in organic synthesis could facilitate the development of novel materials with specific functionalities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzoxazole derivatives against Bacillus subtilis and Candida albicans. The results indicated that modifications on the benzoxazole scaffold significantly enhanced antimicrobial potency. The most effective derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that certain benzoxazole derivatives selectively inhibited cancer cell proliferation while exhibiting low toxicity towards normal cells. The study utilized various concentrations (from 2 μM to 10 mM) and assessed cell viability using colorimetric assays. The findings support further exploration into these compounds as potential anticancer agents .

Mechanism of Action

The mechanism of action of 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to engage in hydrogen bonding, π-π stacking, and other interactions with its targets .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The triazole ring’s substitution pattern significantly influences melting points, solubility, and reactivity. Below is a comparative analysis of analogues:

Compound Name (Source) Substituents Melting Point (°C) Key Observations
Target Compound () Pyridin-4-yl (C5), aniline (C3) Not reported Base structure; likely moderate polarity due to pyridine and aniline groups.
5n () Chloro-thiazole, phenyl, pyridin-4-yl 199–202 High mp due to electron-withdrawing Cl and rigid thiazole .
5m () Butylthio, phenyl, pyridin-4-yl 147–149 Lower mp than 5n; alkylthio group increases lipophilicity .
3-(4-Methyl-4H-triazol-3-yl)aniline () Methyl (N4), aniline 158–159 Methyl substitution reduces mp compared to bulkier groups .
N-Methyl-2-(1H-triazol-1-ylmethyl)benzylamine () Triazolylmethyl, N-methyl benzylamine 57–59 Flexible benzylamine chain lowers mp significantly .
Example 67 () Trifluoromethoxy-phenyl, carbamothioyl-benzamide 166–169 Polar trifluoromethoxy and amide groups enhance stability .

Key Trends :

  • Electron-withdrawing groups (e.g., Cl in 5n) increase melting points via enhanced intermolecular interactions.
  • Alkyl/arylthio groups (e.g., butylthio in 5m) lower melting points but improve lipid membrane permeability .
  • Methyl groups () reduce steric hindrance, enabling tighter crystal packing (mp ~158°C).

Biological Activity

4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H11N5C_{13}H_{11}N_5 and can be represented structurally as follows:

4 5 Pyridin 4 yl 1H 1 2 4 triazol 3 yl aniline\text{4 5 Pyridin 4 yl 1H 1 2 4 triazol 3 yl aniline}

This compound features a triazole ring connected to a pyridine moiety, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. For example, one method involves the reaction of hydrazine derivatives with appropriate carbonyl compounds followed by cyclization to form the triazole ring .

Anticancer Activity

Research indicates that compounds containing the triazole structure exhibit significant anticancer properties. In vitro studies have demonstrated that this compound shows antiproliferative effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer10.5Induction of apoptosis
Colon Cancer8.2Cell cycle arrest
Lung Cancer7.0Inhibition of angiogenesis

These results suggest that the compound may interfere with critical pathways in cancer cell survival and proliferation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some tested strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger with promising results in inhibiting fungal growth at low concentrations .

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Anticancer Study : A study evaluated the effect of the compound on breast cancer cell lines and found that it induced significant apoptosis through caspase activation pathways.
  • Antimicrobial Assessment : Another study focused on its antibacterial properties against multi-drug resistant strains, revealing that it could effectively inhibit bacterial growth where conventional antibiotics failed.
  • Fungal Inhibition : Research indicated that the compound could inhibit fungal biofilm formation, suggesting potential applications in treating fungal infections in immunocompromised patients.

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